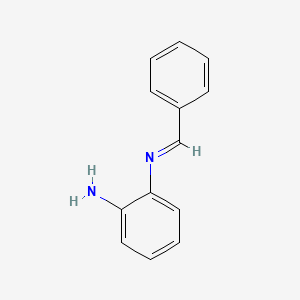
2-(Benzylideneamino)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylideneamino)aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzylideneamino)aniline can be synthesized through the condensation reaction between aniline and benzaldehydeThe reaction mixture is then stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using catalysts to increase the reaction rate and yield. For example, green catalysts such as Kinnow peel powder have been explored for their efficiency in promoting the Schiff base reaction . Additionally, the use of heterogeneous catalysts like palladium-metalated PCN-222 has been reported to facilitate the aerobic photo-oxidative cross-condensation of anilines with benzylic amines .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Benzylidene derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Scientific Research Applications
2-(Benzylideneamino)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzylideneamino)aniline involves its interaction with various molecular targets and pathways. The imine group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
2-(Benzylideneamino)aniline can be compared with other similar compounds such as:
N-Benzylideneaniline: Similar structure but lacks the ortho-substitution on the aniline ring.
2-Benzyl N-substituted anilines: These compounds have additional substituents on the aniline ring, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
717-57-7 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H,14H2 |
InChI Key |
CSRSTILEXCMIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

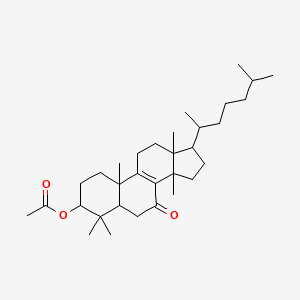
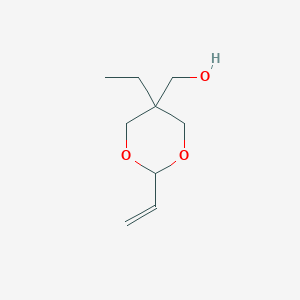
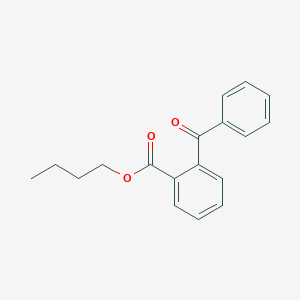
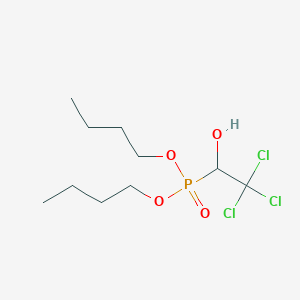
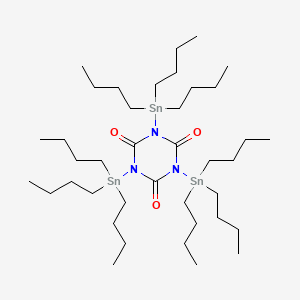
phosphanium bromide](/img/structure/B14744685.png)

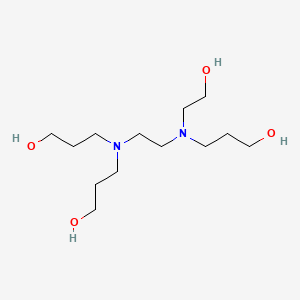
![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)
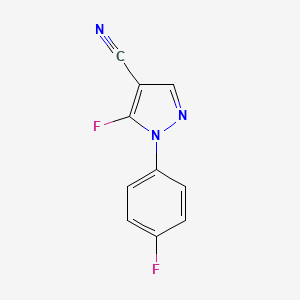
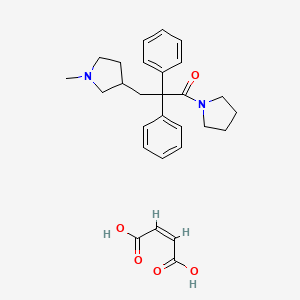
![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
